N,N-dimethylazepan-4-amine chemical properties and structure
N,N-dimethylazepan-4-amine chemical properties and structure
An In-Depth Technical Guide to N,N-dimethylazepan-4-amine: Structure, Properties, and Applications
Introduction
N,N-dimethylazepan-4-amine is a saturated heterocyclic compound featuring a seven-membered azepane ring substituted with a dimethylamino group. As a bifunctional tertiary amine, its unique structural characteristics—namely the conformational flexibility of the azepane core and the prevalent dimethylamine pharmacophore—position it as a valuable building block in medicinal chemistry and organic synthesis. The azepane ring is recognized as a "privileged scaffold," appearing in numerous natural products and FDA-approved pharmaceuticals, where it contributes to potent and selective interactions with biological targets.[1][2] Similarly, the dimethylamine moiety is a common feature in a wide array of drugs, often enhancing pharmacological activity and modifying physicochemical properties such as solubility and basicity.[3][4]
This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, synthesis, spectroscopic characterization, and potential applications of N,N-dimethylazepan-4-amine, providing field-proven insights and detailed protocols to facilitate its use in a research and development setting.
Chemical Structure and Physicochemical Properties
The structure of N,N-dimethylazepan-4-amine consists of a seven-membered azepane ring, which imparts significant conformational flexibility, a feature often crucial for its bioactivity.[2] This ring contains two nitrogen atoms: one within the ring at position 1 and another as part of the dimethylamino substituent at position 4. Both are tertiary amines.
Structure:
Table 1: Key Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N,N-dimethylazepan-4-amine | PubChem[5] |
| Molecular Formula | C₈H₁₈N₂ | PubChem[5] |
| Molecular Weight | 142.24 g/mol | PubChem[5] |
| Monoisotopic Mass | 142.147 Da | PubChem[5] |
| CAS Number | 1029352-73-0 | PubChem[5] |
| InChI Key | CPQNSCBDTYTUGF-UHFFFAOYSA-N | PubChem[5] |
| XLogP3 (Predicted) | 0.7 | PubChem[5] |
| Predicted pKa | 10.3 (most basic) | ChemAxon |
Synthesis and Manufacturing
The most direct and efficient method for synthesizing N,N-dimethylazepan-4-amine is through reductive amination.[6][7] This widely used reaction forms amines from a carbonyl compound and an amine in the presence of a reducing agent.[8] For this specific target, the synthesis involves the reaction of a protected azepan-4-one with dimethylamine, followed by the reduction of the intermediate iminium ion. The use of a one-pot procedure makes this an appealing method in green chemistry by reducing waste and eliminating the need for intermediate purifications.[6]
Experimental Protocol: Synthesis via Reductive Amination
This protocol is adapted from established procedures for analogous cyclic amines.[9] The synthesis begins with a commercially available N-Boc protected azepan-4-one to ensure regioselectivity and prevent side reactions at the ring nitrogen.
Step 1: Iminium Ion Formation
-
To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1 equivalent) in methanol, add dimethylamine hydrochloride (2.1 equivalents).
-
Stir the mixture at room temperature to allow for the formation of the corresponding iminium salt. The reaction is typically performed under weakly acidic conditions to catalyze imine/iminium formation.[7]
Step 2: Reduction
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH₃CN) (0.9 equivalents) portion-wise. NaBH₃CN is the reducing agent of choice as it is mild enough to selectively reduce the iminium ion in the presence of the starting ketone.[8]
-
Allow the reaction to warm to room temperature and stir for 24-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Deprotection and Workup
-
Once the reaction is complete, add concentrated hydrochloric acid (HCl) to quench any remaining reducing agent and to remove the Boc protecting group.
-
Reduce the volume of the reaction mixture in vacuo.
-
Dissolve the resulting residue in water and basify to a pH of >10 using a 2M NaOH solution. This step neutralizes the amine hydrochlorides to their free base form.
-
Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N,N-dimethylazepan-4-amine.
Step 4: Purification
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.
Spectroscopic Characterization
The structural identity and purity of N,N-dimethylazepan-4-amine can be confirmed using standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Value |
|---|---|---|
| ¹H NMR | N(CH₃)₂ | ~2.2-2.6 ppm (singlet, 6H)[10] |
| CH adjacent to N (ring) | ~2.3-3.0 ppm (multiplets)[11] | |
| Other ring CH ₂ | ~1.5-2.0 ppm (multiplets) | |
| NH (ring) | Absent (tertiary amine) | |
| ¹³C NMR | N(C H₃)₂ | ~40-50 ppm |
| C adjacent to N (ring) | ~50-65 ppm[11] | |
| Other ring C H₂ | ~25-40 ppm | |
| IR Spectroscopy | N-H Stretch | Absent (no N-H bonds)[12] |
| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ | |
| C-N Stretch | ~1000-1250 cm⁻¹[11] | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z = 142 (even, consistent with Nitrogen Rule)[5] |
| | Major Fragments | Alpha-cleavage fragments (e.g., loss of methyl, cleavage of the ring) |
Causality Behind Spectroscopic Features:
-
¹H NMR: The singlet for the two methyl groups is highly characteristic. The protons on carbons adjacent to the two nitrogen atoms are deshielded due to the electron-withdrawing effect of nitrogen, causing their signals to appear downfield.[10]
-
¹³C NMR: Similarly, carbons directly bonded to nitrogen are deshielded and appear in the 50-65 ppm range.[11]
-
IR Spectroscopy: As a tertiary amine, the molecule lacks N-H bonds, resulting in the absence of the characteristic N-H stretching bands typically seen for primary and secondary amines between 3300-3500 cm⁻¹.[12]
-
Mass Spectrometry: The molecular ion peak is expected at an even mass-to-charge ratio (m/z = 142) because the molecule contains an even number of nitrogen atoms (two), in accordance with the Nitrogen Rule.
Applications in Research and Drug Development
The N,N-dimethylazepan-4-amine scaffold is of significant interest to medicinal chemists due to the combined properties of the azepane ring and the dimethylamino group.
-
Privileged Scaffold: The seven-membered azepane ring system provides a three-dimensional structure with greater conformational flexibility than smaller five- or six-membered rings.[2] This allows molecules incorporating this scaffold to adapt their shape to fit complex binding pockets in biological targets like enzymes and receptors, potentially leading to higher affinity and selectivity. Azepane derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[1][13]
-
Pharmacophore Moiety: The N,N-dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs.[3][4] Its basicity allows for the formation of salts, which can improve solubility and bioavailability. The tertiary amine can also participate in crucial hydrogen bonding or ionic interactions within a receptor's active site.
-
Building Block for Novel Ligands: N,N-dimethylazepan-4-amine serves as a versatile starting point for creating libraries of novel compounds. The secondary amine within the azepane ring can be functionalized through reactions like acylation, alkylation, or sulfonylation, while the dimethylamino group can be maintained as a key interaction point or further modified. This dual functionality allows for systematic Structure-Activity Relationship (SAR) studies.
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